molecular formula C6H4N2O3 B12856707 Methyl 3-cyanoisoxazole-4-carboxylate

Methyl 3-cyanoisoxazole-4-carboxylate

Cat. No.: B12856707
M. Wt: 152.11 g/mol
InChI Key: ZZYYDDKYLMUCLQ-UHFFFAOYSA-N
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Description

Methyl 3-cyanoisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyanoisoxazole-4-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction is often catalyzed by copper (I) or ruthenium (II) complexes, although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyanoisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .

Scientific Research Applications

Methyl 3-cyanoisoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyanoisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: Its cyano and carboxylate groups enhance its versatility in chemical synthesis and biological interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

methyl 3-cyano-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H4N2O3/c1-10-6(9)4-3-11-8-5(4)2-7/h3H,1H3

InChI Key

ZZYYDDKYLMUCLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C#N

Origin of Product

United States

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